3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
Description
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The dihydrochloride form enhances the compound’s solubility in water, making it more suitable for various applications.
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6-4-9-7-5-8-2-3-10(6)7;;/h4,8H,2-3,5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZXTHAIWUSXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174644-34-8 | |
| Record name | 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic conditions. For instance, the condensation of 2-amino-3-methylpyridine with glyoxal can lead to the formation of the imidazo[1,2-a]pyrazine ring system. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which also facilitates the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyrazines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most promising applications of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is its potential as an anticancer agent. Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain modifications to the imidazo[1,2-a]pyrazine structure can enhance its antiproliferative activity against human cancer cells such as Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer) .
Table 1: Antiproliferative Activity of Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7o | Panc-1 | 14.95 ± 0.001 |
| 7p | PC3 | 72.48 ± 0.058 |
| 7q | MDA-MB-231 | 72.81 ± 0.052 |
The compound 7o , with specific substitutions, showed potent results against all tested cancer cells and was found to be approximately twice as effective as etoposide, a commonly used chemotherapy drug .
Pharmacological Applications
Inhibition of Enzymatic Activity
Another significant application of this compound lies in its ability to inhibit specific enzymes associated with disease processes. For example, it has been noted for its role in inhibiting human dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis . This inhibition can lead to reduced proliferation of rapidly dividing cells such as those found in tumors.
Case Study: DHODH Inhibition
In a study evaluating various azine-bearing analogues for their DHODH inhibitory activity, compounds similar to 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride were synthesized and tested. The results indicated a strong correlation between structural modifications and enzyme inhibition efficacy .
Material Science Applications
Synthesis of Novel Materials
Beyond biological applications, the compound is also explored for its utility in synthesizing novel materials with specific electronic or optical properties. Its unique structure allows it to be integrated into various polymer matrices or as a precursor for more complex molecular architectures.
Table 2: Properties of Synthesized Materials
| Material Type | Properties | Applications |
|---|---|---|
| Conductive Polymers | High thermal stability | Electronics |
| Photonic Devices | Tunable optical properties | Sensors & Displays |
These materials have potential applications in electronics and photonics due to their favorable properties derived from the imidazo[1,2-a]pyrazine core structure.
Mechanism of Action
The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrimidine: Known for its antimicrobial activity.
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine: Used in the synthesis of pharmaceuticals.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Explored for its potential as a therapeutic agent.
Uniqueness
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly suitable for applications requiring high solubility and bioavailability .
Biological Activity
3-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and immunomodulatory effects, supported by research findings and case studies.
- Molecular Formula : C7H8Cl2N4
- Molecular Weight : 207.07 g/mol
- CAS Number : 1359655-89-2
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyrazine exhibit significant antimicrobial properties. For instance:
- A study reported that certain pyrazole derivatives showed inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for the most active derivative .
- The compound also displayed a strong ability to inhibit biofilm formation in S. aureus, outperforming standard antibiotics like Ciprofloxacin in efficacy .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Antibacterial |
| 5a | 0.25 | Antibacterial |
Anticancer Activity
3-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride has shown potential as an anticancer agent:
- In vitro studies indicated that it can induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization, leading to apoptosis in cancer cells .
- The compound was effective against various cancer cell lines with IC50 values ranging from 0.08 to 12.07 mM, indicating its potential as a therapeutic agent in oncology .
Immunomodulatory Effects
Recent studies have highlighted the role of imidazo[1,2-a]pyrazine derivatives in modulating immune responses:
- A specific derivative demonstrated potent inhibition of ENPP1 (ectonucleotide triphosphate diphosphohydrolase), which is involved in regulating the cGAS-STING pathway critical for immune activation against tumors. The derivative exhibited an IC50 value of 5.70 nM and improved antitumor efficacy when combined with anti-PD-1 antibody treatment in murine models .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives derived from imidazo[1,2-a]pyrazine. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to traditional antibiotics .
- Cancer Treatment Potential : In a pharmacological study focusing on cancer therapy, derivatives were tested for their ability to induce apoptosis and inhibit cell proliferation across multiple cancer types. The findings suggested that these compounds could serve as effective agents in chemotherapy protocols due to their dual action on cell cycle regulation and apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
